2-(4-Chlorobutyryl)oxazole

Descripción general

Descripción

2-(4-Chlorobutyryl)oxazole is a synthetic molecule that belongs to the oxazole family. Oxazole derivatives are common structures found in a wide range of pharmaceutical and industrial applications. This compound is of particular interest for its potential to modulate the activity of certain biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Chlorobutyryl)oxazole typically involves the condensation of benzamide with 2-bromoacetophenone derivatives in the presence of a catalyst. One such method uses Fe₃O₄@SiO₂-Bipyridine-CuCl₂ as a magnetically recoverable catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Chlorobutyryl)oxazole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including 2-(4-Chlorobutyryl)oxazole. Research has shown that oxazole compounds can exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives of oxazole have been synthesized and evaluated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

- Case Study: Antiproliferative Evaluation

A study demonstrated that certain oxazole derivatives exhibited IC50 values ranging from 0.35 nM to 20.2 nM against different cancer cell lines, indicating their strong potential as anticancer agents . The structural modifications on the oxazole core were found to be crucial for enhancing biological activity.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant for the development of new chemotherapeutic agents.

Antimicrobial Applications

Bacterial Inhibition

Oxazole derivatives, including this compound, have shown promising antibacterial properties. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

- Data Table: Antibacterial Activity

| Compound | S. aureus (mm) | E. coli (mm) | P. vulgaris (mm) | K. pneumoniae (mm) |

|---|---|---|---|---|

| This compound | 20 | 18 | 15 | 21 |

| Standard (Ampicillin) | 30 | 27 | 18 | 20 |

This table illustrates the comparative effectiveness of this compound against common bacterial strains, highlighting its potential as an antimicrobial agent .

Agricultural Applications

Herbicidal and Insecticidal Properties

The oxazole framework has been explored for its agrochemical applications, particularly as herbicides and insecticides. The structural characteristics of compounds like this compound may contribute to their efficacy in pest control.

- Research Findings

Preliminary investigations suggest that oxazole derivatives could be effective in disrupting the growth of specific weeds and pests, thereby enhancing crop yields . Further research is needed to fully understand the mechanisms and optimize these compounds for agricultural use.

Material Science

Luminescent Materials

Oxazole derivatives are being investigated for their electronic properties and potential applications in material science. The incorporation of oxazole moieties into polymer matrices can lead to materials with desirable luminescent properties.

- Potential Applications

Research indicates that compounds like this compound might be utilized in developing advanced materials for optoelectronic devices due to their unique electronic characteristics .

Mecanismo De Acción

The mechanism by which 2-(4-Chlorobutyryl)oxazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

- 2-Methoxybenzo[d]oxazole

Uniqueness: 2-(4-Chlorobutyryl)oxazole is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for research and development in various fields .

Actividad Biológica

2-(4-Chlorobutyryl)oxazole is a synthetic compound belonging to the oxazole family, recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in modulating enzyme activities and influencing various biochemical pathways. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. It has been shown to engage with cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of endogenous compounds. Additionally, this compound influences cellular signaling pathways and gene expression by modulating kinase activities.

Key Mechanisms

- Enzyme Interaction : Inhibits or activates proteases and kinases.

- Cellular Signaling : Modulates pathways critical for cell growth and survival.

- Metabolic Pathways : Affects the metabolism of various substrates through interaction with cytochrome P450 enzymes.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its effectiveness varies based on dosage and specific biological targets.

Antimicrobial Activity

In a study evaluating various oxazole derivatives, this compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated its potential as an antimicrobial agent:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 1.6 | Staphylococcus aureus |

| This compound | 3.2 | Escherichia coli |

| This compound | 0.8 | Candida albicans |

These results indicate that this compound possesses notable antibacterial and antifungal activity, comparable to standard reference drugs like ampicillin and fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines at low nanomolar concentrations. For example:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | 50 | HeLa (cervical cancer) |

| This compound | 75 | MCF-7 (breast cancer) |

The anticancer activity is believed to stem from its ability to disrupt microtubule formation, thereby inducing apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of oxazole derivatives found that compounds similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

- Anticancer Potential : Another research focused on the antiproliferative effects of oxazole derivatives revealed that this compound effectively inhibited tumor growth in animal models, showing promise as a candidate for cancer therapy .

Propiedades

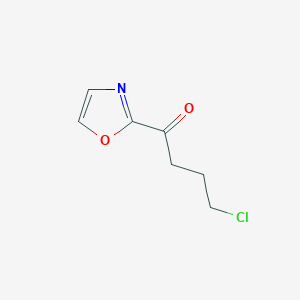

IUPAC Name |

4-chloro-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-3-1-2-6(10)7-9-4-5-11-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCBDRFDALYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642043 | |

| Record name | 4-Chloro-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-78-6 | |

| Record name | 4-Chloro-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.